

Introduction: The Role of Halogenated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Bromo-2-chloro-5-methylpyridine
Cat. No.:	B1523330
	Get Quote

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.^[1] Its derivatives, particularly those functionalized with halogen atoms, serve as exceptionally versatile intermediates in the synthesis of complex molecular architectures.^[2] The presence of bromine and chlorine atoms on the pyridine ring, as seen in **4-Bromo-2-chloro-5-methylpyridine**, introduces specific, tunable reactivity. These halogens act as synthetic handles, enabling researchers to perform a variety of cross-coupling and substitution reactions, which are fundamental to the construction of novel drug candidates.^{[3][4]} This guide provides a comprehensive overview of **4-Bromo-2-chloro-5-methylpyridine**, detailing its chemical identity, synthesis, spectroscopic properties, and critical applications for professionals in drug development and organic synthesis.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a research setting. The standardized nomenclature for the compound of interest is **4-Bromo-2-chloro-5-methylpyridine**, as confirmed by the International Union of Pure and Applied Chemistry (IUPAC) guidelines.^[5]

Chemical Structure and Identifiers

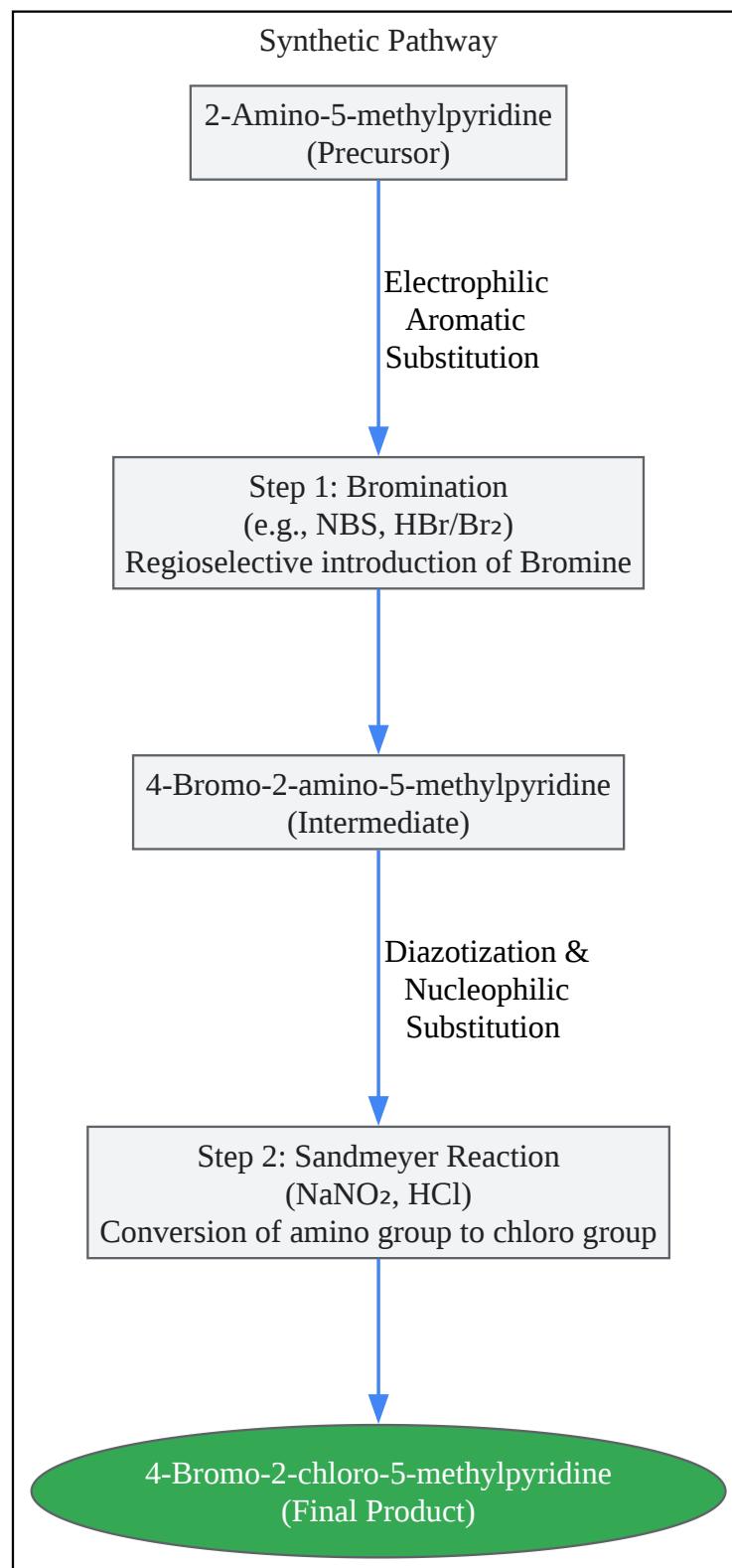
The structure of **4-Bromo-2-chloro-5-methylpyridine** is defined by a pyridine ring substituted at the 2, 4, and 5 positions.

Caption: Chemical structure of **4-Bromo-2-chloro-5-methylpyridine**.

Physicochemical Data Summary

The key properties of **4-Bromo-2-chloro-5-methylpyridine** are summarized below. These data are critical for planning reactions, purification, and storage.

Property	Value	Source(s)
IUPAC Name	4-Bromo-2-chloro-5-methylpyridine	[5]
CAS Number	867279-13-8	[5][6]
Molecular Formula	C ₆ H ₅ BrCIN	[5][6]
Molecular Weight	206.47 g/mol	[5][6]
Physical Form	Solid or Liquid	[6][7]
Boiling Point	252.3 ± 35.0 °C at 760 mmHg	
Purity	Typically ≥97%	[6]
InChI Key	QGMCCRKFZDLEBP-UHFFFAOYSA-N	[5][6]
SMILES	CC1=CN=C(C=C1Br)Cl	[5]
Storage	Store at room temperature or under inert atmosphere at 2-8°C	[7]


Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like **4-Bromo-2-chloro-5-methylpyridine** often involves multi-step sequences that require precise control over regioselectivity.[2] While proprietary methods exist, a general and plausible synthetic strategy can be devised based on

established pyridine chemistry, such as Sandmeyer-type reactions or halogenation of activated pyridine precursors.[8]

Proposed Synthetic Workflow

A logical synthetic pathway could start from a readily available aminopyridine derivative. The introduction of the bromo and chloro substituents can be achieved through controlled electrophilic halogenation and diazotization-substitution reactions.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-2-chloro-5-methylpyridine**.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative example based on established methods for analogous transformations.[\[8\]](#)

Objective: To synthesize **4-Bromo-2-chloro-5-methylpyridine** from 4-Bromo-2-amino-5-methylpyridine.

Materials:

- 4-Bromo-2-amino-5-methylpyridine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Copper(I) Chloride (CuCl)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Diazotization:**
 - In a reaction vessel cooled to 0-5 °C, suspend 4-Bromo-2-amino-5-methylpyridine in a solution of concentrated HCl.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.
 - Stir the resulting mixture for 30 minutes at 0-5 °C.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of Copper(I) Chloride in concentrated HCl.
 - Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
- Work-up and Purification:
 - Extract the reaction mixture with dichloromethane (3x volumes).
 - Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize excess acid.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography or distillation to yield pure **4-Bromo-2-chloro-5-methylpyridine**.

Causality: The Sandmeyer reaction is employed because the amino group is a poor leaving group. Converting it to a diazonium salt creates an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with chloride, catalyzed by Cu(I).

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound require experimental acquisition, the expected features can be predicted based on its structure and data from analogous compounds like 4-Bromo-2-methylpyridine.[9]

Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	- A singlet for the methyl (-CH ₃) protons. - Two distinct singlets or narrowly coupled doublets in the aromatic region for the two pyridine ring protons.
¹³ C NMR	- Six distinct carbon signals: one for the methyl group and five for the pyridine ring carbons, with chemical shifts influenced by the electronegative N, Cl, and Br substituents.
Mass Spec (MS)	- A molecular ion peak (M ⁺) cluster showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹ Br/ ⁸¹ Br) and chlorine (³⁵ Cl/ ³⁷ Cl) isotopes.
Infrared (IR)	- C-H stretching vibrations for the aromatic ring and methyl group. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-Cl and C-Br stretching vibrations in the fingerprint region.

Protocol for Spectroscopic Analysis

Objective: To obtain high-resolution NMR, MS, and IR spectra for structural verification.

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer
- GC-MS or LC-MS system with an EI or ESI source
- FTIR Spectrometer

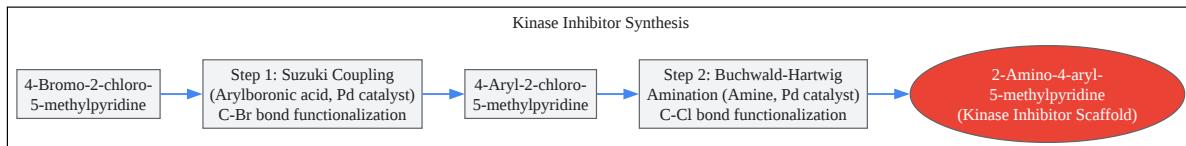
Procedure:

- NMR Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[\[9\]](#)

- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum to identify proton environments.
 - Acquire a ^{13}C NMR spectrum (and DEPT if needed) to identify all unique carbon atoms.
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or DCM).
 - Analyze using GC-MS or LC-MS to determine the mass-to-charge ratio and confirm the isotopic pattern of the molecular ion.[9]
- Infrared Spectroscopy:
 - Acquire the IR spectrum of the neat sample (if liquid) or as a KBr pellet (if solid) to identify characteristic functional group vibrations.

Applications in Medicinal Chemistry and Drug Development

4-Bromo-2-chloro-5-methylpyridine is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[3] Its utility stems from the differential reactivity of the C-Cl and C-Br bonds, allowing for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.


Role as a Synthetic Building Block

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the selective introduction of an aryl, heteroaryl, or amino group at the 4-position while leaving the chloro group at the 2-position intact for subsequent modification. This sequential approach is a powerful strategy for building molecular complexity.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors, a critical class of drugs for treating cancer, feature a 2-aminopyridine scaffold which interacts with the hinge region of the kinase's ATP-binding pocket.[10]

Halogenated pyridines are key precursors for creating these scaffolds.

[Click to download full resolution via product page](#)

Caption: Synthetic application in the generation of a kinase inhibitor scaffold.

This scaffold can then be further elaborated to produce potent and selective inhibitors targeting specific signaling pathways, such as the Bcr-Abl pathway implicated in chronic myeloid leukemia.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **4-Bromo-2-chloro-5-methylpyridine**.

- Hazard Identification: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[5]
- GHS Pictograms: GHS07 (Exclamation Mark), indicating it is a skin/eye irritant and acutely toxic.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid generating dust or aerosols. Keep away from incompatible materials.
- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-2-chloro-5-methylpyridine is a strategically important intermediate for researchers and scientists in the pharmaceutical and chemical industries. Its defined physicochemical properties, coupled with the versatile and differential reactivity of its two halogen substituents, make it an invaluable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for leveraging its full potential in advancing drug discovery programs.

References

- PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information.
- Helal Pharmaceutical. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- AbacipharmTech. (n.d.). 4-Bromo-5-chloro-2-methylpyridine.
- Helal Pharmaceutical. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrCIN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 7. 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Role of Halogenated Pyridines in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-methylpyridine-iupac-name\]](https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-methylpyridine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com